molecular formula C18H19N5O B2658383 N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1903548-81-1

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2658383
CAS No.: 1903548-81-1
M. Wt: 321.384
InChI Key: PZMPWQATYCKPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Bipyridine Hybrid Compounds

Pyrazole derivatives have been studied since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. Their integration with bipyridine systems emerged later, driven by the need for multifunctional ligands in catalysis and bioactive agents. Early bipyridine chemistry focused on 4,4′-bipyridine, first synthesized in 1868 via pyridine coupling. The shift toward unsymmetrical bipyridines (e.g., 2,3′-bipyridine) gained momentum in the 21st century, enabling tailored electronic properties for metal-organic frameworks (MOFs) and kinase inhibitors. Hybridization with pyrazole began in pharmaceutical contexts, leveraging pyrazole’s COX-2 inhibition and bipyridine’s π-conjugation.

Significance in Coordination and Medicinal Chemistry

The compound’s dual functionality enables:

  • Coordination Chemistry : Pyrazole’s N-donor sites and bipyridine’s chelating capacity allow diverse metal-binding modes. For example, analogous pyrazolo[1,5-a]pyridines form stable complexes with Cu(II) and Pd(II).
  • Bioactivity : Pyrazole-bipyridine hybrids exhibit antimicrobial and anticancer properties. Recent studies show that para-substituted aryl groups enhance antibacterial potency, as seen in bis(pyrazolo[1,5-a]pyrimidines) with MIC values ≤2.0 µM.
Key Pharmacological Targets Example Hybrids Activity
Bacterial DNA gyrase Compound 2h MIC 2.0 µM
Kinase inhibition Crizotinib ALK/ROS1 inhibition

Current Research Landscape and Academic Interest

Recent advances include:

  • Synthetic Methodologies : Three-component reactions (e.g., bis(aldehyde) + 1H-pyrazole-3,5-diamine + acetophenone) yield pyrazolo[1,5-a]pyrimidines in >74% yields.
  • Computational Studies : Density functional theory (DFT) optimizes electronic configurations for enhanced ligand-protein interactions.
  • Materials Science : Bipyridine-pyrazole ligands construct luminescent MOFs for sensing applications.

Structural Features and Nomenclature Considerations

The IUPAC name reflects:

  • A 1,3,5-trimethylpyrazole core linked via a carboxamide bridge to a 2,3′-bipyridine moiety.
  • Molecular Formula : C₂₁H₂₂N₆O
  • Key Functional Groups :
    • Pyrazole: N1-methyl, C3/C5-methyl substituents
    • Bipyridine: Unsymmetrical 2,3′-linkage
    • Carboxamide: Connects pyrazole C4 to bipyridine methyl
Property Value
Molecular Weight 374.45 g/mol
SMILES CC1=C(C(=NN1C)C)C(=O)NCC2=CN=CC3=C2N=CC=C3
Hybridization Sites Pyrazole N1, Bipyridine N

This structural profile enables π-stacking, hydrogen bonding, and metal coordination, making the compound versatile for supramolecular and medicinal applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-16(13(2)23(3)22-12)18(24)21-11-15-7-5-9-20-17(15)14-6-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMPWQATYCKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the coupling of a bipyridine derivative with a pyrazole carboxamide. One common method includes the use of Suzuki coupling, where a boronic acid derivative of bipyridine reacts with a halogenated pyrazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, especially at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution on the pyrazole ring can introduce various functional groups.

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate enzymatic activity or other biochemical processes . The pyrazole ring can interact with various proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a bipyridine moiety with a pyrazole ring, providing a versatile scaffold for various applications. Its ability to form stable metal complexes and interact with biological molecules sets it apart from other similar compounds.

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bipyridine moiety and a pyrazole ring, which are known to interact with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas.

1. Anticancer Activity

  • Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • The IC50 values for related compounds have been reported in the low micromolar range (0.08–12.07 mM), suggesting that this compound may also possess potent anticancer activity .

2. Anti-inflammatory Effects

  • The compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For example, it could interfere with the p38 MAPK pathway, which is crucial in the synthesis of pro-inflammatory cytokines like TNF-alpha .
  • In vivo studies have demonstrated that pyrazole derivatives can reduce microglial activation and astrocyte proliferation in models of neuroinflammation .

3. Antimicrobial Activity

  • The presence of the pyrazole ring may contribute to antimicrobial activities observed in similar compounds. These compounds have shown effectiveness against various bacterial strains in preliminary studies .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes: The compound's functional groups may facilitate interactions with enzymes and receptors, altering their activity.
  • Cell Cycle Modulation: Similar compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle-related proteins such as Bcl-2 and Bax .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer potential of pyrazole derivatives found that certain compounds led to over 90% inhibition of cell proliferation in various cancer cell lines including non-small cell lung cancer and colon cancer. The mechanism was linked to the inhibition of tubulin polymerization and apoptosis induction through specific gene expression modulation .

Case Study 2: Anti-inflammatory Effects in Animal Models
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, a related pyrazole compound significantly reduced TNF-alpha release and microglial activation. This suggests potential therapeutic applications for neurodegenerative diseases characterized by inflammation .

Summary Table of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReference
AnticancerPyrazole derivativesInhibition of cell proliferation
Anti-inflammatoryPyrazole derivativesReduced TNF-alpha release
AntimicrobialSimilar pyrazole compoundsEffective against bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.